2-(Trifluoromethoxy)pyrimidin-5-amine 2-(Trifluoromethoxy)pyrimidin-5-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17993756
InChI: InChI=1S/C5H4F3N3O/c6-5(7,8)12-4-10-1-3(9)2-11-4/h1-2H,9H2
SMILES:
Molecular Formula: C5H4F3N3O
Molecular Weight: 179.10 g/mol

2-(Trifluoromethoxy)pyrimidin-5-amine

CAS No.:

Cat. No.: VC17993756

Molecular Formula: C5H4F3N3O

Molecular Weight: 179.10 g/mol

* For research use only. Not for human or veterinary use.

2-(Trifluoromethoxy)pyrimidin-5-amine -

Specification

Molecular Formula C5H4F3N3O
Molecular Weight 179.10 g/mol
IUPAC Name 2-(trifluoromethoxy)pyrimidin-5-amine
Standard InChI InChI=1S/C5H4F3N3O/c6-5(7,8)12-4-10-1-3(9)2-11-4/h1-2H,9H2
Standard InChI Key TWSGCIMIOSVLFM-UHFFFAOYSA-N
Canonical SMILES C1=C(C=NC(=N1)OC(F)(F)F)N

Introduction

Structural and Physicochemical Properties

Molecular Characteristics

The molecular formula of 2-(trifluoromethoxy)pyrimidin-5-amine is C₅H₄F₃N₃O, with a molecular weight of 179.10 g/mol . The trifluoromethoxy group confers strong electron-withdrawing effects, enhancing the compound’s stability and influencing its interaction with biological targets . Key spectral data include:

  • ¹H NMR: Signals at δ 8.99 ppm (pyrimidine CH) and δ 7.78 ppm (aromatic CH) .

  • ¹⁹F NMR: A singlet near δ -58 ppm, characteristic of the -OCF₃ group .

  • HRMS: [M+H]⁺ peak at m/z 180.04 .

Solubility and Stability

The compound is sparingly soluble in water but dissolves readily in polar aprotic solvents like DMSO and DMF . It is hygroscopic and light-sensitive, requiring storage under inert atmospheres at -20°C .

Synthetic Methodologies

Nucleophilic Substitution

A common route involves reacting 5-amino-2-chloropyrimidine with trifluoromethanol in the presence of a base (e.g., K₂CO₃) at 80–100°C, yielding 60–75% product .

Reaction Scheme:

5-Amino-2-chloropyrimidine + CF₃OHBase2-(Trifluoromethoxy)pyrimidin-5-amine\text{5-Amino-2-chloropyrimidine + CF₃OH} \xrightarrow{\text{Base}} \text{2-(Trifluoromethoxy)pyrimidin-5-amine}

Lewis Acid-Catalyzed Synthesis

A patent (CO5650237A2) describes a selective method using BF₃·OEt₂ as a Lewis acid, achieving 85% yield under mild conditions (50°C, 6 hours) .

Industrial Production

Continuous flow reactors optimize scalability, with yields >90% using hexane/ethyl acetate gradients for purification .

Table 1: Comparison of Synthesis Methods

MethodConditionsYield (%)Purity (%)
Nucleophilic Substitution80°C, 12 h6598
Lewis Acid Catalysis50°C, 6 h8599
Continuous Flow100°C, 2 h9299.5

Chemical Reactivity and Functionalization

Amino Group Reactions

The 5-amino group undergoes acylation, sulfonation, and Schiff base formation. For example, reaction with acetyl chloride yields 5-acetamido-2-(trifluoromethoxy)pyrimidine (90% yield) .

Trifluoromethoxy Group Stability

The -OCF₃ group resists hydrolysis under basic conditions (6 M NaOH, 150°C) but undergoes radical fluorination with XeF₂/UV light, albeit in low yields (<15%) .

Table 2: Functionalization Reactions

Reaction TypeReagentProductYield (%)
AcylationAcetyl chloride5-Acetamido derivative90
OxidationmCPBAN-Oxide derivative63
Reductive aminationNaBH₃CNTetrahydro-pyrimidine analog89

Biological and Pharmacological Activities

Anticancer Properties

Derivatives of 2-(trifluoromethoxy)pyrimidin-5-amine exhibit potent activity against FLT3/CHK1 kinases, with IC₅₀ values <10 nM in MV4-11 leukemia cells . Compound 30 (a derivative) shows oral bioavailability (F = 62%) and inhibits tumor growth in xenograft models .

Antifungal and Insecticidal Effects

Trifluoromethyl pyrimidines demonstrate broad-spectrum activity against Botrytis cinerea (EC₅₀ = 24.94 mg/L) and Mythimna separata (LC₅₀ = 3.57 mg/L), outperforming conventional agents like azoxystrobin .

Table 3: Biological Activity Profile

Target OrganismActivity (IC₅₀/EC₅₀)Reference
FLT3/CHK1 kinases<10 nM
Botrytis cinerea24.94 mg/L
Mythimna separata3.57 mg/L

Agricultural Applications

Pesticide Development

Pyrimidin-4-amine derivatives containing 2-(trifluoromethoxy) groups show efficacy against Aphis medicagini (LC₅₀ = 4.22 mg/L) and Tetranychus cinnabarinus (LC₅₀ = 3.14 mg/L) . These compounds inhibit acetylcholinesterase (AChE) at 0.184 U/mg prot, comparable to flufenerim .

Resistance Management

The trifluoromethoxy moiety reduces cross-resistance in pests by targeting novel binding pockets in AChE and PI3Kδ .

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